molecular formula C22H27N3O3 B6045189 N-(4-methoxybenzyl)-2-[1-(2-methylbenzyl)-3-oxo-2-piperazinyl]acetamide

N-(4-methoxybenzyl)-2-[1-(2-methylbenzyl)-3-oxo-2-piperazinyl]acetamide

Cat. No. B6045189
M. Wt: 381.5 g/mol
InChI Key: VLNCLHVOBIBQQL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-methoxybenzyl)-2-[1-(2-methylbenzyl)-3-oxo-2-piperazinyl]acetamide is a chemical compound that has gained significant attention in scientific research. It is commonly referred to as MBOPA and is a piperazine derivative that is used in various biochemical and physiological studies.

Mechanism of Action

The mechanism of action of MBOPA is not fully understood. However, it is believed to act as a modulator of neurotransmitter receptors in the body. It has been shown to have a high affinity for the sigma-1 receptor, which is involved in various physiological processes, including pain perception, depression, and anxiety.
Biochemical and Physiological Effects:
MBOPA has been shown to have various biochemical and physiological effects. It has been shown to have anticonvulsant effects in animal models, which suggest that it may be effective in the treatment of epilepsy. Additionally, MBOPA has been shown to have analgesic and anti-inflammatory effects, which suggest that it may be effective in the treatment of pain and inflammation.

Advantages and Limitations for Lab Experiments

One of the main advantages of MBOPA is its high purity and stability, which makes it an ideal tool for scientific research. Additionally, MBOPA has a well-defined mechanism of action, which makes it easier to study its effects on various physiological processes. However, one of the limitations of MBOPA is its limited solubility in water, which may make it difficult to use in certain experiments.

Future Directions

There are several future directions for the study of MBOPA. One area of interest is the investigation of its potential use in the treatment of epilepsy and other neurological disorders. Additionally, further research is needed to fully understand the mechanism of action of MBOPA and its effects on various physiological processes. Finally, the development of new synthesis methods for MBOPA may lead to the production of more potent and effective derivatives.

Synthesis Methods

MBOPA is synthesized through a multi-step process that involves the reaction of 4-methoxybenzaldehyde with 2-methylbenzylamine. The resulting intermediate is then treated with acetic anhydride to obtain the final product. The synthesis method has been optimized to produce high yields of MBOPA with high purity.

Scientific Research Applications

MBOPA has been extensively used in scientific research as a tool to study various physiological and biochemical processes. It has been shown to have a range of biological activities, including anticonvulsant, analgesic, and anti-inflammatory effects. Additionally, MBOPA has been used to study the mechanism of action of various drugs and to investigate the role of various receptors in the body.

properties

IUPAC Name

N-[(4-methoxyphenyl)methyl]-2-[1-[(2-methylphenyl)methyl]-3-oxopiperazin-2-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H27N3O3/c1-16-5-3-4-6-18(16)15-25-12-11-23-22(27)20(25)13-21(26)24-14-17-7-9-19(28-2)10-8-17/h3-10,20H,11-15H2,1-2H3,(H,23,27)(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLNCLHVOBIBQQL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1CN2CCNC(=O)C2CC(=O)NCC3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H27N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.